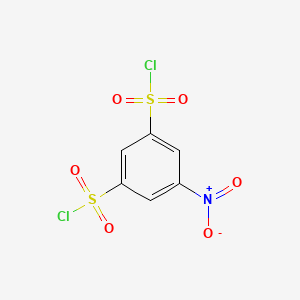

5-Nitrobenzene-1,3-disulfonyl dichloride

Description

Structure

3D Structure

Properties

CAS No. |

61314-76-9 |

|---|---|

Molecular Formula |

C6H3Cl2NO6S2 |

Molecular Weight |

320.1 g/mol |

IUPAC Name |

5-nitrobenzene-1,3-disulfonyl chloride |

InChI |

InChI=1S/C6H3Cl2NO6S2/c7-16(12,13)5-1-4(9(10)11)2-6(3-5)17(8,14)15/h1-3H |

InChI Key |

MSSVDPARIZPFOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitrobenzene 1,3 Disulfonyl Dichloride and Its Precursors

Chemo- and Regioselective Nitration Strategies for Benzene (B151609) Derivatives

The introduction of a nitro group onto a benzene ring is a classic example of electrophilic aromatic substitution. rsc.orgnih.gov The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring. For the synthesis of precursors to 5-Nitrobenzene-1,3-disulfonyl dichloride, understanding these directing effects is paramount.

In a synthetic pathway that involves nitration of a disubstituted benzene derivative, the existing functional groups will direct the incoming nitro group to a specific position. For instance, in the case of benzene-1,3-disulfonic acid, both sulfonic acid groups (-SO₃H) are strong electron-withdrawing groups and meta-directors. This means they will direct the incoming electrophile, the nitronium ion (NO₂⁺), to the position meta to both groups. In the case of benzene-1,3-disulfonic acid, the C5 position is meta to both the C1 and C3 sulfonic acid groups, making it the primary site for nitration.

Traditional nitration methods often employ a mixture of concentrated nitric acid and sulfuric acid. pageplace.debyjus.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. nih.govlibretexts.orgmasterorganicchemistry.com

| Reactant | Reagents | Product | Key Consideration |

| Benzene-1,3-disulfonic acid | Conc. HNO₃, Conc. H₂SO₄ | 5-Nitrobenzene-1,3-disulfonic acid | The two sulfonic acid groups direct the nitro group to the C5 position. |

| Nitrobenzene (B124822) | Fuming H₂SO₄ (oleum) | 3-Nitrobenzenesulfonic acid | The nitro group is a meta-director. |

Multistep Synthesis Pathways for the Aromatic Sulfonation of Benzene Systems

The introduction of sulfonyl groups onto a benzene ring is a critical step in the synthesis of this compound. The most common method for sulfonation is the reaction of an aromatic compound with fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. byjus.com

A plausible multistep pathway to this compound begins with the disulfonation of benzene. Reacting benzene with an excess of fuming sulfuric acid at elevated temperatures leads to the formation of benzene-1,3-disulfonic acid. chemicalbook.comgoogle.com This reaction proceeds through an initial monosulfonation to benzenesulfonic acid, followed by a second sulfonation. The sulfonic acid group is a deactivating meta-director, which is why the second sulfonation occurs at the meta position.

An alternative pathway could involve the nitration of benzene first to produce nitrobenzene. youtube.com Subsequent sulfonation of nitrobenzene would then yield 3-nitrobenzenesulfonic acid, as the nitro group is also a meta-director. A second sulfonation step would then be required to introduce the second sulfonic acid group.

Efficient Conversion Pathways from Aromatic Sulfonic Acids to Corresponding Sulfonyl Dichlorides

The conversion of aromatic sulfonic acids to their corresponding sulfonyl dichlorides is a crucial transformation in this synthetic sequence. This is typically achieved by treating the sulfonic acid with a chlorinating agent.

Commonly used reagents for this conversion include:

Thionyl chloride (SOCl₂): Often used in the presence of a catalytic amount of dimethylformamide (DMF).

Phosphorus pentachloride (PCl₅): A powerful chlorinating agent.

Chlorosulfonic acid (ClSO₃H): Can be used in excess to both sulfonate and chlorinate in a single step under certain conditions. google.com

Recent advancements have focused on developing milder and more efficient methods. For instance, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been reported as an effective chlorinating agent for converting sulfonic acids to sulfonyl chlorides under solvent-free conditions at room temperature. lookchem.com This method is compatible with various functional groups, including nitro groups. lookchem.com

The general reaction is as follows:

Ar-SO₃H + Chlorinating Agent → Ar-SO₂Cl

For the synthesis of this compound, the precursor, 5-nitrobenzene-1,3-disulfonic acid, would be treated with a suitable chlorinating agent to convert both sulfonic acid groups into sulfonyl chloride groups.

| Starting Material | Chlorinating Agent | Product |

| 5-Nitrobenzene-1,3-disulfonic acid | Thionyl chloride (SOCl₂) | This compound |

| 5-Nitrobenzene-1,3-disulfonic acid | Phosphorus pentachloride (PCl₅) | This compound |

| 5-Nitrobenzene-1,3-disulfonic acid | TAPC | This compound |

Optimization of Reaction Conditions and Catalyst Systems for Scalable Production of this compound

For the large-scale production of this compound, optimization of reaction conditions and the use of efficient catalyst systems are crucial for maximizing yield, purity, and cost-effectiveness.

Key optimization parameters include:

Reaction Temperature: Each step of the synthesis will have an optimal temperature range to ensure a reasonable reaction rate while minimizing side reactions. For example, nitration reactions are often carried out at controlled, lower temperatures to prevent over-nitration. youtube.com

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can determine the optimal reaction time to achieve maximum conversion.

Stoichiometry of Reagents: Using the correct molar ratios of reactants is essential. For instance, in the disulfonation of benzene, a sufficient excess of oleum (B3057394) is required to drive the reaction to completion.

Catalyst Selection: For certain steps, the choice of catalyst can significantly impact the reaction's efficiency and selectivity. In the conversion of sulfonic acids to sulfonyl chlorides, the use of a catalyst like DMF with thionyl chloride can accelerate the reaction.

The use of sulfamic acid as a catalyst in the preparation of aromatic sulfonyl chlorides with chlorosulfonic acid has been shown to improve yields and product quality. google.com

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. aiche.org Applying these principles to the synthesis of this compound can lead to more environmentally benign and sustainable manufacturing processes.

Key green chemistry considerations include:

Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. Exploring the use of greener alternatives such as water, ionic liquids, or solvent-free conditions can significantly reduce the environmental impact. ajgreenchem.com For instance, the oxyhalogenation of thiols and disulfides to sulfonyl chlorides has been successfully carried out in water.

Catalysis: The use of reusable solid acid catalysts for sulfonation and nitration can replace corrosive and hazardous liquid acids like sulfuric acid. ajgreenchem.com Zeolites and silica-supported catalysts are examples of such green alternatives. ajgreenchem.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. amazonaws.com

Alternative Reagents: The development of less hazardous reagents is a key area of green chemistry research. For example, using dinitrogen pentoxide (N₂O₅) in a recyclable liquefied gas medium like 1,1,1,2-tetrafluoroethane (B8821072) offers a greener alternative to traditional nitrating mixtures. nih.gov

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Use of Greener Solvents | Performing sulfonation or nitration in water or under solvent-free conditions. | Reduced volatile organic compound (VOC) emissions and solvent waste. |

| Catalysis | Employing reusable solid acid catalysts for sulfonation and nitration. | Elimination of corrosive liquid acid waste and potential for catalyst recycling. |

| Energy Efficiency | Utilizing microwave-assisted synthesis for faster reaction times. | Reduced energy consumption and smaller carbon footprint. |

| Safer Reagents | Using N₂O₅ in a recyclable medium for nitration. | Minimized production of acidic waste streams. |

Reactivity and Elucidation of Reaction Mechanisms for 5 Nitrobenzene 1,3 Disulfonyl Dichloride

Electrophilic Reactivity Profiles of Sulfonyl Dichloride Functionalities in Aromatic Systems

The sulfonyl chloride (-SO₂Cl) functional groups are the primary centers of reactivity in 5-Nitrobenzene-1,3-disulfonyl dichloride. The sulfur atom in a sulfonyl chloride is in a high oxidation state (S-VI) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant polarization of the sulfur-chlorine and sulfur-oxygen bonds, creating a strong partial positive charge on the sulfur atom. Consequently, the sulfur atom acts as a potent electrophile, making it highly susceptible to attack by a wide range of nucleophiles. nih.gov

Aryl sulfonyl chlorides are among the most common S(VI) electrophiles used in organic chemistry to form linkages such as sulfonamides and sulfonate esters. nih.gov While they can participate as electrophiles in Friedel-Crafts type reactions to sulfonylate other aromatic rings, their most characteristic and widely exploited reactivity is the nucleophilic substitution at the sulfonyl sulfur atom. The electrophilicity of the sulfur is further enhanced by the strong electron-withdrawing nature of the nitro group on the benzene (B151609) ring, which pulls electron density away from the reaction centers.

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Groups

The two sulfonyl chloride groups of this compound readily undergo nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. This process is the foundation for synthesizing a vast array of derivatives from the parent compound.

The reaction of sulfonyl chlorides with ammonia, primary amines, or secondary amines is a robust and widely used method for the synthesis of sulfonamides. nih.gov In the case of this compound, both sulfonyl chloride groups can react with two equivalents of an amine to form the corresponding disulfonamide. The reaction typically proceeds rapidly at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct. acs.orgsemanticscholar.org

The resulting sulfonamides are important structural motifs in medicinal chemistry. nih.gov The reaction is versatile, allowing for the introduction of a wide variety of substituents depending on the amine used. For example, reaction with amino acids can link the nitrobenzenedisulfonyl core to peptide structures. semanticscholar.org

| Sulfonyl Chloride Reactant | Amine Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-chloro-2-nitrobenzene sulfonyl chloride | Ammonia (22% aqueous solution) | Water, 60°C, 40 minutes | 5-chloro-2-nitrobenzene sulfonamide | 85.3% | google.com |

| p-toluenesulfonyl chloride | Nicotinamide | Not specified | N-[(4-Methylphenyl)sulfonyl]nicotinamide | Not specified | nih.gov |

| 2-nitrobenzene sulfonyl chloride | 1-Benzhydrylpiperazine derivative | DCM, DIPEA, room temp, 1 hour | 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine | 72% | acs.orgsemanticscholar.org |

Analogous to sulfonamide formation, this compound can react with alcohols or phenols in the presence of a base (such as pyridine) to yield sulfonate esters. This reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom.

Sulfonate esters are of significant interest in organic synthesis primarily because the sulfonate group is an excellent leaving group, often compared to halides in its ability to be displaced by nucleophiles. The formation of sulfonate esters from alcohols is a common strategy to activate the hydroxyl group for subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions. The specific properties of the resulting sulfonate ester can be tuned by the substitution on the aromatic ring.

| General Reactants | Reaction Type | General Product | Key Application |

|---|---|---|---|

| Ar-SO₂Cl + R-OH | Nucleophilic Acyl Substitution | Ar-SO₂-OR (Sulfonate Ester) | Activation of alcohols; R-O-SO₂-Ar becomes a good leaving group for Sₙ2/E2 reactions. |

Sulfonylureas are a class of compounds with significant biological activity, notably as herbicides and antidiabetic drugs. researchgate.net The synthesis of sulfonylureas from this compound typically follows a two-step pathway. First, the sulfonyl chloride is converted into a sulfonamide by reacting it with an amine, as described in section 3.2.1. Subsequently, the sulfonamide is reacted with an isocyanate to form the sulfonylurea linkage. researchgate.netresearchgate.net

Alternative modern methods aim to avoid the handling of isocyanates. These can involve the in-situ generation of sulfonyl isocyanates from sulfonyl azides or the reaction of sulfonamides with carbamate (B1207046) derivatives. researchgate.net The presence of two sulfonyl groups on the 5-nitrobenzene core allows for the synthesis of bis-sulfonylurea structures, potentially leading to molecules with unique biological properties.

| Route | Step 1 | Step 2 | Notes |

|---|---|---|---|

| Traditional Method | Ar-SO₂Cl + R¹-NH₂ → Ar-SO₂-NH-R¹ | Ar-SO₂-NH-R¹ + R²-N=C=O → Ar-SO₂-NH-C(O)-NH-R² | Widely used but involves potentially hazardous isocyanates. researchgate.net |

| Carbamate Method | Ar-SO₂Cl + NH₃ → Ar-SO₂-NH₂ | Ar-SO₂-NH₂ + R-NH-C(O)-OPh → Ar-SO₂-NH-C(O)-NH-R | Avoids the direct use of isocyanates. researchgate.net |

Influence of the Nitro Group on Aromatic Ring Activation and Directing Reactivity in this compound

The nitro group (-NO₂) is one of the most powerful deactivating, electron-withdrawing groups in aromatic chemistry. wikipedia.orgquora.com Its influence on the reactivity of the benzene ring in this compound is profound and multifaceted.

Deactivation towards Electrophilic Aromatic Substitution: The nitro group strongly withdraws electron density from the benzene ring through both inductive (-I) and resonance (-M) effects. quora.comquora.com This significantly reduces the nucleophilicity of the ring, making it much less reactive towards electrophiles compared to benzene. Any further electrophilic substitution would require harsh reaction conditions and would be directed to the positions meta to the nitro group (and ortho/para to the two sulfonyl chloride groups), namely the C4 and C6 positions. quora.com

Activation towards Nucleophilic Aromatic Substitution: Conversely, the strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution (SₙAr). wikipedia.orgresearchgate.net While the sulfonyl chloride groups are not typical leaving groups in SₙAr reactions, the presence of the nitro group, along with the two sulfonyl chloride groups, renders the ring highly electron-deficient. This could enable the displacement of a different leaving group (e.g., a halogen) if it were present on the ring at a position ortho or para to the nitro group.

Enhancement of Sulfonyl Chloride Reactivity: By withdrawing electron density from the entire ring system, the nitro group enhances the electrophilicity of the sulfur atoms in the sulfonyl chloride groups. This makes them even more susceptible to nucleophilic attack, potentially increasing the rate of reactions described in section 3.2.

Redox Chemistry of the Nitro Functionality and its Impact on Subsequent Derivatization Reactions

The nitro group is readily reducible to an amino group (-NH₂) under various reaction conditions. This transformation is one of the most important reactions of nitroaromatic compounds as it fundamentally alters the electronic nature of the molecule. unimi.it Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl). unimi.it

The reduction of the nitro group in this compound to form 5-Aminobenzene-1,3-disulfonyl dichloride would have a dramatic impact on the molecule's reactivity:

Change in Directing Effects: The resulting amino group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. This completely reverses the electronic properties of the aromatic ring.

Nucleophilicity of the Amino Group: The newly formed amino group is itself a nucleophile. It can participate in a variety of reactions, including acylation, alkylation, and diazotization. In the context of the molecule itself, intramolecular or intermolecular reactions with the sulfonyl chloride groups could occur under certain conditions.

Modulation of Sulfonyl Chloride Reactivity: The electron-donating nature of the amino group would slightly decrease the electrophilicity of the sulfonyl chloride groups compared to the parent nitro compound.

This ability to transform the nitro group provides a powerful synthetic handle to create a second generation of derivatives with vastly different chemical properties and potential applications.

| Reagent/System | Typical Conditions | Key Features |

|---|---|---|

| H₂, Pd/C (or PtO₂) | Methanol or Ethanol, RT, atmospheric or higher pressure | Clean reaction, high yields, sensitive to other reducible groups (alkenes, alkynes). |

| Fe, HCl (or Acetic Acid) | Aqueous ethanol, reflux | Classic, inexpensive method, often used in industrial processes. |

| Sn, HCl | Reflux | Effective but tin salts can be difficult to remove from the product. unimi.it |

| SnCl₂, HCl | Ethanol, reflux | Milder than Sn/HCl, can sometimes offer better chemoselectivity. |

| HSiCl₃, Tertiary Amine | Not specified | Reduces both aryl and aliphatic nitro compounds. unimi.it |

Cascade Reactions and Annulation Strategies Utilizing the Multi-Reactive Centers of this compound

The unique molecular architecture of this compound, featuring two highly reactive sulfonyl chloride groups and a nitro-activated aromatic ring, presents a versatile platform for the construction of complex heterocyclic systems through cascade and annulation reactions. While specific literature detailing these intricate transformations for this exact molecule is limited, its reactivity can be inferred from the well-established chemistry of analogous aromatic sulfonyl chlorides and nitro-substituted aromatic compounds. These reactions are designed to form multiple chemical bonds in a single synthetic operation, offering an efficient and atom-economical approach to novel molecular scaffolds.

The primary reactive sites of this compound are the two electrophilic sulfonyl chloride moieties. These groups readily react with a variety of nucleophiles, particularly those containing primary or secondary amines, to form stable sulfonamide linkages. When dinucleophiles are employed, the potential for intramolecular cyclization arises, leading to the formation of heterocyclic rings.

A hypothetical yet chemically plausible cascade reaction involves the treatment of this compound with a 1,2- or 1,3-dinucleophile, such as ethylenediamine (B42938) or 1,3-diaminopropane. The initial step would involve the formation of a bis-sulfonamide intermediate. Subsequent intramolecular cyclization, potentially facilitated by a base, could then lead to the formation of a benzo-fused diazepine (B8756704) or a related seven-membered heterocyclic system. The nitro group, in this context, primarily serves as an electronic modifier, influencing the reactivity of the sulfonyl chloride groups and the aromatic ring itself.

Annulation strategies often aim to build a new ring onto the existing benzene core. In the case of this compound, the strong electron-withdrawing nature of the nitro and sulfonyl groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This opens up possibilities for annulation by reacting the compound with a reagent that can first displace the nitro group or a hydrogen atom via SNAr and then undergo a subsequent cyclization step involving one or both of the sulfonyl chloride functionalities.

For instance, a reaction with a suitable 1,3-dicarbonyl compound in the presence of a strong base could initiate a cascade. The enolate of the dicarbonyl compound could potentially act as a nucleophile, attacking the aromatic ring. While direct displacement of a hydrogen is less common than displacement of a leaving group like a halide, the high degree of activation on the ring might facilitate such a process under specific conditions. A more probable pathway would involve a precursor where a leaving group is present on the ring in addition to the nitro and sulfonyl chloride groups.

The following interactive data table outlines hypothetical cascade and annulation reactions based on the known reactivity of similar compounds, illustrating the synthetic potential of this compound in constructing diverse heterocyclic frameworks.

| Reaction Type | Reactants | Proposed Conditions | Expected Product Class | Plausible Mechanism |

| Cascade Bis-sulfonylation/Cyclization | This compound, Ethylenediamine | Pyridine (B92270), DCM, 0 °C to rt | Benzo-fused 1,2,5-thiadiazepine-1,1-dioxide derivative | Sequential nucleophilic attack by the diamine on both sulfonyl chloride groups, followed by intramolecular cyclization. |

| Cascade Bis-sulfonylation/Cyclization | This compound, 1,3-Diaminopropane | Et3N, THF, 0 °C to rt | Benzo-fused 1,2,6-thiadiazocine-1,1-dioxide derivative | Similar to the reaction with ethylenediamine, but leading to an eight-membered ring. |

| Annulation via SNAr and Cyclization | 5-Nitro-1,3-benzenedisulfonyl dichloride, Malononitrile (B47326) | K2CO3, DMF, 100 °C | Benzo-fused thieno[3,2-b]pyridine-4,4-dioxide derivative | Nucleophilic attack of the malononitrile carbanion on the aromatic ring, followed by intramolecular cyclization involving a sulfonyl group. (Hypothetical, as SNAr of H is difficult). |

| Annulation with o-Phenylenediamine | This compound, o-Phenylenediamine | Polyphosphoric acid (PPA), heat | Benzimidazolo-fused benzothiadiazine dioxide derivative | Formation of a bis-sulfonamide followed by acid-catalyzed intramolecular cyclization to form the benzimidazole (B57391) and subsequent cyclization to form the thiadiazine ring. |

These examples, while speculative, are grounded in the fundamental principles of organic reactivity and highlight the potential of this compound as a valuable building block in the synthesis of complex heterocyclic molecules through elegant and efficient cascade and annulation strategies. Further research in this area could unveil novel synthetic pathways and lead to the discovery of new compounds with interesting chemical and biological properties.

Applications of 5 Nitrobenzene 1,3 Disulfonyl Dichloride As a Key Chemical Building Block

Construction of Novel Polymeric and Oligomeric Architectures

The presence of two sulfonyl chloride groups allows 5-nitrobenzene-1,3-disulfonyl dichloride to act as a difunctional monomer in polycondensation reactions, leading to the formation of various polymeric and oligomeric structures.

This compound is a suitable monomer for the synthesis of aromatic polysulfonamides through polycondensation with various aromatic or aliphatic diamines. The reaction proceeds via the formation of sulfonamide linkages between the sulfonyl chloride groups of the monomer and the amino groups of the diamine. The properties of the resulting polysulfonamides, such as thermal stability, solubility, and mechanical strength, can be tailored by the choice of the diamine comonomer. The nitro group on the benzene (B151609) ring can be subsequently reduced to an amino group, providing a reactive site for further polymer modification or cross-linking.

Similarly, poly(sulfonate esters) can be synthesized by the polycondensation of this compound with aromatic or aliphatic diols. The resulting polymers contain sulfonate ester linkages and exhibit distinct properties compared to their polysulfonamide counterparts. The thermal polycondensation of diols and dicarboxylic acid dichlorides is a common method for preparing polyesters, and a similar approach can be applied to the synthesis of poly(sulfonate esters) using sulfonyl dichlorides. mdpi.com

Table 1: Potential Diamine and Diol Comonomers for Polymerization with this compound

| Comonomer Type | Examples | Resulting Polymer |

| Aromatic Diamines | m-Phenylenediamine, p-Phenylenediamine, 4,4'-Oxydianiline | Aromatic Polysulfonamides |

| Aliphatic Diamines | Hexamethylenediamine, 1,4-Diaminobutane | Aliphatic-Aromatic Polysulfonamides |

| Aromatic Diols | Bisphenol A, Hydroquinone, Resorcinol | Aromatic Poly(sulfonate esters) |

| Aliphatic Diols | Ethylene glycol, 1,4-Butanediol, 1,6-Hexanediol | Aliphatic-Aromatic Poly(sulfonate esters) |

Aromatic poly(ether sulfone)s (PES) are high-performance thermoplastics known for their excellent thermal and chemical stability. Typically, they are synthesized via nucleophilic aromatic substitution reactions between a dihalogenated diaryl sulfone and a bisphenate salt. While not a conventional monomer for PES synthesis, this compound could potentially be used to create novel PES analogs. For instance, it could be reacted with bisphenols under specific conditions to form polymers with sulfonate ester linkages in the backbone, which could then be incorporated into more complex poly(ether sulfone) structures. The nitro group would also offer a site for further functionalization, allowing for the introduction of other chemical moieties to modify the polymer's properties.

Role as a Versatile Cross-linking Agent in Polymer Science and Engineering

The two highly reactive sulfonyl chloride groups of this compound make it an effective cross-linking agent for various polymers containing nucleophilic functional groups such as hydroxyl, amino, or thiol groups. Cross-linking introduces a three-dimensional network structure into the polymer matrix, which can significantly enhance its mechanical properties, thermal stability, and chemical resistance. nih.gov

For example, it can be used to cross-link epoxy resins by reacting with the hydroxyl groups present in the epoxy prepolymer or generated during the curing process. nih.govresearchgate.net The extent of cross-linking can be controlled by the amount of this compound added to the formulation. A related compound, 1,3-benzenedisulfonyl azide, has been shown to be an effective cross-linking agent for polyolefins upon thermal decomposition. researchgate.net This suggests that derivatives of this compound could also be explored for similar applications.

Precursor for the Controlled Synthesis of Advanced Aromatic Heterocyclic Systems

The sulfonyl chloride groups of this compound can participate in cyclization reactions to form various aromatic heterocyclic systems. One notable example is the synthesis of benzothiadiazine 1,1-dioxide derivatives. mdpi.com These compounds can be prepared through the cyclization of suitably substituted benzenesulfonyl chlorides with hydrazines. By analogy, this compound could serve as a precursor for the synthesis of novel dinitrogen-containing heterocyclic structures with potential applications in medicinal chemistry and materials science. The synthesis of related nitrobenzenesulfonamide hybrids has demonstrated the utility of nitro-substituted sulfonyl chlorides in building complex molecules. semanticscholar.org

Integration into Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the design and synthesis of large, well-ordered structures through non-covalent interactions. The rigid aromatic core, the potential for hydrogen bonding via the nitro group's oxygen atoms, and the ability of the sulfonyl groups to act as hydrogen bond acceptors make this compound an interesting candidate for the construction of supramolecular assemblies.

While direct studies on the self-assembly of this specific molecule are not widely reported, the principles of molecular recognition and self-assembly suggest its potential. nih.gov For instance, it could be derivatized with recognition motifs to direct its assembly into specific architectures like macrocycles or cages. nih.govcore.ac.ukcam.ac.ukcam.ac.uk The directional nature of the sulfonyl groups and the planar aromatic ring could guide the formation of ordered structures in the solid state or in solution.

Derivatization Strategies for Designing Selective Recognition Elements and Chemical Probes

The reactivity of the sulfonyl chloride groups allows for the straightforward derivatization of this compound to create molecules with specific recognition capabilities. By reacting it with appropriate amines or alcohols, a wide range of sulfonamide and sulfonate ester derivatives can be synthesized.

A significant application in this area is the development of fluorescent probes. For example, derivatives of dinitrobenzenesulfonyl have been used as recognition moieties in fluorescent probes for the detection of thiophenol. nih.gov The probe is typically non-fluorescent, but upon reaction with thiophenol, the dinitrobenzenesulfonyl group is cleaved, releasing a fluorescent species and enabling detection. The this compound core could be an excellent starting point for designing such "turn-on" fluorescent probes for various analytes. The synthesis of fluorescent probes often involves the coupling of a recognition unit to a fluorophore, a process where the reactivity of sulfonyl chlorides can be exploited. rsc.orgnih.gov

Computational and Theoretical Investigations of 5 Nitrobenzene 1,3 Disulfonyl Dichloride and Its Derivatives

Quantum Chemical Calculations for Prediction of Molecular Structures and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the three-dimensional structure and electronic landscape of 5-Nitrobenzene-1,3-disulfonyl dichloride. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and nuclear geometry that correspond to the molecule's lowest energy state.

By employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), the optimized geometry of the molecule can be determined. This provides precise, albeit theoretical, values for bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the spatial arrangement of the nitro group and the two sulfonyl dichloride groups relative to the benzene (B151609) ring.

Furthermore, these calculations yield critical electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electrophilic and nucleophilic regions of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also obtained. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. In substituted nitrobenzenes, the strong electron-withdrawing nature of the nitro and sulfonyl chloride groups is expected to significantly lower the LUMO energy, making the aromatic ring susceptible to nucleophilic attack. rsc.org

Illustrative Predicted Molecular Parameters for this compound

This table presents hypothetical data based on typical values for similar compounds, as direct computational studies on this compound are not available in the cited literature.

| Parameter | Predicted Value |

| C-S Bond Length | 1.78 Å |

| S-Cl Bond Length | 2.10 Å |

| C-N Bond Length | 1.48 Å |

| C-S-C Bond Angle | 105.2° |

| O-S-O Bond Angle | 121.5° |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -4.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

Reaction Mechanism Elucidation Through Density Functional Theory (DFT) and Ab Initio Studies

DFT and ab initio methods are powerful tools for mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For this compound, these studies can predict the pathways of its characteristic reactions, such as nucleophilic aromatic substitution or reactions at the sulfonyl chloride groups.

By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile of a reaction can be constructed. For example, the reaction of this compound with an amine would proceed via the formation of a sulfonamide. DFT calculations can model the approach of the amine, the formation of the S-N bond, the departure of the chloride ion, and the associated energy barriers for each step. mdpi.com

These studies can also explain the regioselectivity of reactions. For electrophilic aromatic substitution on the nitrobenzene (B124822) ring, theoretical calculations on similar molecules have shown that the nitro group is meta-directing due to the charge distribution in the Wheland intermediate. ijrti.org Similar investigations for this compound would predict the most likely positions for further substitution on the aromatic ring.

Illustrative Energy Profile for the Reaction of a Sulfonyl Chloride Group with a Generic Nucleophile (Nu)

This table presents hypothetical data for illustrative purposes.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +8.1 |

| Products | -20.5 |

Prediction of Conformational Preferences and Energetics for this compound and its Reaction Intermediates

The presence of two bulky sulfonyl dichloride groups and a nitro group on the benzene ring introduces the possibility of different rotational isomers, or conformers. The orientation of the S-Cl and N-O bonds relative to the plane of the aromatic ring can vary, leading to conformers with different energies and populations at equilibrium.

Computational methods can systematically explore the conformational landscape of this compound. By rotating the bonds connecting the substituents to the ring and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of the lowest-energy conformers and the energy barriers between them. The relative energies of these conformers determine their statistical populations according to the Boltzmann distribution. This information is crucial, as the reactivity of the molecule can be dependent on its preferred conformation. For instance, the accessibility of the sulfur atom to an incoming nucleophile may differ between conformers. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. MD simulations model the movements of atoms over time based on a classical force field.

For this compound, MD simulations can provide insights into how solvent molecules arrange themselves around the solute and how this solvation shell affects its conformation and reactivity. The polar nitro and sulfonyl chloride groups are expected to interact strongly with polar solvents. Simulations can also model the aggregation behavior of the molecule in solution and its interactions with other species, which is particularly relevant for understanding reaction kinetics in a realistic environment. rsc.orgrsc.org

In Silico Design and Virtual Screening of Novel Derivatives with Predicted Reactivity and Specificity

The computational tools described above can be leveraged for the in silico design of new derivatives of this compound with desired properties. By systematically modifying the parent structure—for example, by replacing the chlorine atoms with different functional groups or by adding substituents to the aromatic ring—a virtual library of candidate molecules can be created.

Quantum chemical calculations can then be used to predict the electronic properties and reactivity of each derivative in this library. For instance, if the goal is to design a derivative that is more susceptible to nucleophilic attack, one could screen for modifications that lower the LUMO energy. Molecular docking, a technique often used in drug design, could be employed if the derivatives are intended to interact with a specific biological target. nih.govresearchgate.net This virtual screening approach allows for the rapid evaluation of a large number of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. acs.org

Advanced Materials Science Applications Derived from 5 Nitrobenzene 1,3 Disulfonyl Dichloride

Development of Functional Polymeric Membranes for Separation Technologies

No specific studies or data were found that detail the use of 5-Nitrobenzene-1,3-disulfonyl dichloride as a monomer or modifying agent for the creation of functional polymeric membranes for separation technologies. While the dichloride functional groups suggest potential for polymerization, particularly in forming polysulfonamides, the scientific literature does not provide examples of its use in membrane science for applications such as gas separation, nanofiltration, or reverse osmosis.

Application in the Synthesis of High-Performance Engineering Plastics with Enhanced Thermal and Mechanical Stability

While aromatic disulfonyl chlorides are a known class of monomers for producing polysulfonamides, which can be high-performance plastics, there is no specific research available on the synthesis and characterization of polymers derived from this compound. Consequently, there are no data tables on the thermal properties (such as glass transition temperature or thermal decomposition temperature) or mechanical properties (such as tensile strength or modulus) of plastics specifically incorporating this compound.

Precursor for the Controlled Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The structure of this compound, with its two reactive sulfonyl chloride groups, theoretically allows it to act as a linker in the synthesis of framework materials. However, a thorough search of scientific databases reveals no published research where this specific compound has been utilized as a precursor for the construction of either Metal-Organic Frameworks or Covalent Organic Frameworks. The existing literature on MOF and COF synthesis does not mention the use of this particular nitro-substituted disulfonyl dichloride.

Design and Synthesis of Organic Electronic Materials Incorporating this compound Motifs

There is no available information on the incorporation of this compound into organic electronic materials. The presence of the electron-withdrawing nitro and sulfonyl groups could theoretically be used to tune the electronic properties of conjugated systems. However, there are no research articles or patents that describe the synthesis, characterization, or application of organic semiconductors, conductive polymers, or other electronic materials derived from this specific compound.

Analytical Method Development for 5 Nitrobenzene 1,3 Disulfonyl Dichloride and Its Complex Derivatives

Chromatographic Methodologies for Separation, Isolation, and Purity Assessment

The inherent reactivity of the sulfonyl chloride groups and the polar nature of the nitro group in 5-Nitrobenzene-1,3-disulfonyl dichloride necessitate sophisticated chromatographic strategies. These methods are crucial for isolating the target compound from complex reaction matrices, assessing its purity, and identifying various byproducts and intermediates.

High-Performance Liquid Chromatography (HPLC) Method Optimization for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Optimization of an HPLC method is critical for achieving the necessary resolution to separate the target analyte from starting materials, isomers, and degradation products.

Reversed-phase HPLC (RP-HPLC) is the most common approach for such analyses. libretexts.orgmdpi.com The stationary phase is typically a nonpolar bonded silica, such as C8 or C18, while the mobile phase is a polar mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com For aromatic sulfonyl chlorides, a buffered aqueous solution is often used to control the pH and ensure reproducible retention times. libretexts.org

Method development involves the systematic optimization of several key parameters:

Column Chemistry: C18 columns generally provide sufficient hydrophobicity for retaining the analyte, while C8 columns may be used if retention times are excessively long.

Mobile Phase Composition: The ratio of organic modifier to aqueous buffer is adjusted to control the elution strength. A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to resolve compounds with a wide range of polarities.

pH Control: The use of buffers (e.g., phosphate (B84403) or formate) is essential to maintain a constant pH, which can influence the ionization state of impurities and the stability of the silica-based column.

Temperature: Column temperature is controlled to ensure consistent retention times and can be adjusted to improve peak shape and resolution.

Detector: A UV detector is highly suitable, as the nitroaromatic ring provides strong chromophores. Detection wavelengths are typically set around the absorption maxima of the nitrobenzene (B124822) moiety (e.g., 254 nm).

In cases where the sulfonyl chloride is too reactive, a derivatization strategy may be employed. researchgate.netnih.gov This involves reacting the sulfonyl chloride with a nucleophile (e.g., an amine or alcohol) to form a more stable sulfonamide or sulfonate ester, which is then analyzed by RP-HPLC. researchgate.netnih.gov

| Parameter | Optimized Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the aromatic ring. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Buffers the mobile phase and minimizes silanol (B1196071) interactions. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |

| Gradient | 5% B to 95% B over 20 minutes | Resolves a wide range of polar and nonpolar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | The nitroaromatic system provides a strong UV chromophore. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Reaction Byproducts and Intermediates

While this compound itself is not suitable for direct GC analysis due to its low volatility and thermal instability, GC-MS is an invaluable tool for identifying volatile intermediates and byproducts. nih.gov The high temperatures of the GC inlet and column can cause degradation of sulfonyl chlorides. nih.govcore.ac.uk

Several GC-MS approaches can be employed:

Direct Headspace Analysis: Static or dynamic headspace GC-MS can be used to sample the vapor phase above a reaction mixture. innovatechlabs.com This is ideal for identifying highly volatile byproducts such as sulfur dioxide, chlorine, or residual solvents without injecting the non-volatile matrix. innovatechlabs.comresearchgate.net

Derivatization: To analyze less volatile but thermally sensitive compounds, derivatization is often necessary. nbinno.com The reactive sulfonyl chloride groups can be converted into more stable and volatile derivatives, such as sulfonamides or sulfonate esters, by reacting them with appropriate reagents. nih.govcore.ac.uk For example, reaction with an alcohol like propanol (B110389) can yield stable propyl sulfonate esters suitable for GC-MS analysis. semanticscholar.orgrsc.org This technique improves chromatographic behavior and provides characteristic mass spectra for identification. jfda-online.com

The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

| Analytical Approach | Target Analytes | Sample Preparation | GC-MS Conditions |

| Headspace GC-MS | Volatile byproducts (SO₂, Cl₂, residual solvents) | Sample heated in a sealed vial to partition volatiles into the headspace. dtic.mil | Injection of headspace gas; standard capillary column (e.g., DB-5ms); MS scan mode. |

| Derivatization GC-MS | Sulfonyl chloride intermediates and byproducts | Reaction with 1-propanol (B7761284) in pyridine (B92270) to form stable propyl sulfonate esters. semanticscholar.org | Liquid injection of the derivatized mixture; polar capillary column; MS scan mode for identification. |

Advanced Spectroscopic Techniques for Structural Elucidation of Complex Reaction Products

The synthesis of this compound can lead to a variety of structural and stereoisomers. Advanced spectroscopic techniques are essential for unambiguous structural confirmation.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Multi-dimensional NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms. For a molecule like this compound, a suite of 1D and 2D NMR experiments is required to confirm the substitution pattern on the benzene (B151609) ring.

¹H NMR: Provides information on the number of different types of protons and their splitting patterns, which reveals adjacent protons. The aromatic region will show characteristic splitting for the protons on the substituted ring.

¹³C NMR: Shows the number of unique carbon environments.

COSY (Correlation Spectroscopy): A 2D homonuclear experiment that shows correlations between protons that are coupled to each other (typically through 2-3 bonds), confirming the proton network in the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for identifying the regiochemistry by showing correlations from the aromatic protons to the carbons bearing the sulfonyl chloride and nitro groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is essential for determining stereochemistry in more complex derivatives. libretexts.orgyoutube.com For the parent compound, it can help confirm the proximity of substituents to specific ring protons.

| NMR Experiment | Purpose | Expected Correlations for this compound |

| COSY | Identify proton-proton coupling networks | Correlation between H-4 and H-6. |

| HSQC | Correlate protons to their directly attached carbons | C-2/H-2, C-4/H-4, C-6/H-6 correlations. |

| HMBC | Establish long-range C-H connectivity | Correlations from H-2 to C-1 and C-3; from H-4 to C-3, C-5, and C-6; from H-6 to C-1 and C-5. |

| NOESY | Identify through-space proton proximities | Correlations between adjacent ring protons (e.g., H-2 and H-6). libretexts.org |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

HRMS provides an extremely accurate mass measurement of a molecule, allowing for the determination of its elemental formula. This technique is critical for confirming the identity of the desired product and for identifying unknown impurities. The high resolution distinguishes between ions of the same nominal mass but different elemental compositions.

In addition to accurate mass, the fragmentation pattern observed in the mass spectrum (MS/MS) provides structural information. For this compound, characteristic fragmentation would involve the loss of specific functional groups.

Expected Fragmentation Pathways:

Loss of a chlorine radical (-Cl).

Loss of sulfur dioxide (-SO₂).

Loss of the entire sulfonyl chloride group (-SO₂Cl).

Loss of the nitro group (-NO₂).

By analyzing the accurate masses of these fragment ions, the structure of the parent molecule can be pieced together and confirmed.

| Ion | Elemental Formula | Calculated Accurate Mass (m/z) | Origin |

| [M]⁺ | C₆H₃³⁵Cl₂NO₄S₂ | 298.8884 | Molecular Ion |

| [M - Cl]⁺ | C₆H₃³⁵ClNO₄S₂ | 263.9192 | Loss of one chlorine atom |

| [M - SO₂Cl]⁺ | C₆H₃³⁵ClNO₂S | 199.9522 | Loss of one sulfonyl chloride group |

| [M - NO₂]⁺ | C₆H₃³⁵Cl₂O₂S₂ | 252.9135 | Loss of the nitro group |

Electrochemical Detection Methods for Monitoring Reaction Progress and Product Formation

Electrochemical methods offer a highly sensitive and often real-time approach to monitoring chemical reactions. acs.org For this compound, the presence of the electrochemically active nitro group provides a convenient handle for detection. rsc.org

Cyclic voltammetry (CV) is a powerful technique for studying the redox properties of a molecule. wikipedia.orglibretexts.org Nitroaromatic compounds undergo a well-defined, irreversible reduction process at a specific potential. researchgate.netacs.org The reduction of the nitro group (Ar-NO₂) typically proceeds in a multi-electron step to form a hydroxylamine (B1172632) (Ar-NHOH) or an amine (Ar-NH₂) derivative. researchgate.net

By setting up an electrochemical cell within the reaction vessel or by periodically analyzing aliquots, the reaction progress can be monitored. The disappearance of a starting material or the appearance of a product with a different reduction potential can be tracked. The peak current in a voltammogram is proportional to the concentration of the electroactive species, allowing for quantitative analysis. libretexts.org

Amperometric detection, where a constant potential is applied and the resulting current is measured over time, can also be used for continuous monitoring in a flow system. metrohm.com This method is highly sensitive and can be coupled with HPLC for enhanced selectivity.

| Technique | Principle | Application to Reaction Monitoring | Key Parameters |

| Cyclic Voltammetry (CV) | The potential is swept linearly and the resulting current is measured. wikipedia.org | Tracks the concentration of nitroaromatic species by monitoring the peak current of the nitro group reduction. researchgate.net | Cathodic peak potential (Epc), Cathodic peak current (Ipc). libretexts.org |

| Differential Pulse Voltammetry (DPV) | Potential pulses are superimposed on a linear voltage ramp to increase sensitivity. rsc.org | Provides lower detection limits for monitoring trace levels of starting material or byproducts. rsc.orgmdpi.com | Peak potential, Peak current. |

| Amperometry | A constant potential is applied to the working electrode, and the current is measured as a function of time. metrohm.com | Can be used as a detector for flow injection analysis or HPLC to continuously monitor the concentration of the target compound. | Working potential, Measured current. |

Bio Inspired Applications and Mechanistic Insights of 5 Nitrobenzene 1,3 Disulfonyl Dichloride Derivatives Strictly Excluding Clinical Efficacy and Safety Data

Design and Synthesis of Scaffolds for Chemical Biology Probes and Tools

The 5-nitrobenzene-1,3-disulfonyl dichloride molecule is an attractive core scaffold for developing chemical biology probes due to its bifunctional nature. The two sulfonyl chloride groups can react independently or simultaneously with a wide range of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. semanticscholar.org This allows for the synthesis of diverse molecular architectures.

The synthesis of the parent compound, 5-nitro-1,3-benzenedisulfonic acid, can be achieved through the nitration of m-benzenedisulfonic acid. researchgate.net Subsequent conversion to the disulfonyl dichloride can be performed using standard chlorinating agents like thionyl chloride or chlorosulfonic acid, a common method for preparing sulfonyl chlorides. orgsyn.orgnih.gov

Once obtained, the disulfonyl dichloride can be reacted with various chemical entities to build probes and tools:

Symmetrical Derivatives: Reaction with two equivalents of a single amine yields symmetrical disulfonamides. These can be used to create probes with multivalent binding capabilities or tools for inducing protein dimerization.

Asymmetrical Derivatives: Stepwise reaction with two different amines can produce asymmetrical derivatives. This allows for the creation of bifunctional probes, where one sulfonamide is linked to a reporter group (like a fluorophore) and the other to a targeting moiety or a reactive group for covalent labeling.

A general synthetic scheme involves the reaction of this compound with amines in the presence of a base to neutralize the HCl byproduct. semanticscholar.org This straightforward reaction makes the scaffold highly amenable to the principles of combinatorial chemistry for generating libraries of compounds for screening purposes.

Strategies for Bioconjugation and Directed Modification of Biomolecules (e.g., proteins, peptides)

Bioconjugation is the covalent attachment of a molecule to a biomolecule, such as a protein or peptide. The high reactivity of sulfonyl chlorides towards nucleophiles offers a pathway for modifying biomolecules.

Lysine (B10760008) Modification: The primary amine of lysine residues on the surface of proteins can react with sulfonyl chlorides to form stable sulfonamides. Given that this compound has two reactive sites, it could potentially act as a protein cross-linking agent, linking two lysine residues either within the same protein (intramolecular) or between two different proteins (intermolecular).

N-Terminal Modification: The alpha-amine group at the N-terminus of a peptide or protein is another potential target for modification by this reagent.

Furthermore, the nitroaromatic core itself presents a unique opportunity for advanced bioconjugation strategies. The nitro group can be reduced under hypoxic conditions, which are characteristic of solid tumors and sites of bacterial infection. This reduction can trigger a self-immolative cascade in specifically designed linkers, leading to the release of a conjugated drug or probe. unisi.it Therefore, derivatives of this compound could be developed as hypoxia-activated bioconjugates, offering targeted release of payloads in specific microenvironments. unisi.it

Investigation of Molecular Interactions with Model Biomolecular Systems (e.g., enzyme active sites, receptor binding domains in vitro)

The sulfonamide group is a well-known pharmacophore found in a wide range of clinically used drugs, including antibacterial agents and enzyme inhibitors. Derivatives of this compound are thus prime candidates for investigating interactions with biomolecular targets.

Enzyme Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases and other enzymes. The disulfonamide structure that can be generated from the title compound could potentially span larger active sites or interact with two distinct sub-pockets of a binding domain, potentially leading to high affinity and selectivity.

Mechanism of Action: Studies on related nitrobenzenesulfonamides have explored their mechanisms of action. For instance, 2,4-dinitrobenzenesulfonamides have been hypothesized to induce oxidative stress through the formation of reactive oxygen species (ROS) and sulfur dioxide (SO2). semanticscholar.orgacs.org The nitro group can be reduced by cellular cofactors, leading to reactive intermediates that may cause suicide inhibition of an enzyme. semanticscholar.orgacs.org

The electron-deficient nitrobenzene (B124822) ring can also participate in favorable interactions within a protein binding site, such as pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The combination of strong hydrogen-bonding capabilities from the sulfonamide groups and potential aromatic interactions from the core ring structure provides a rich framework for molecular recognition.

Development of Synthetic Mimetic Systems for Biological Processes and Catalysis

Synthetic mimetics are small molecules designed to replicate the function of larger biological macromolecules. While specific examples derived from this compound are not documented, the scaffold's properties are relevant to this field. The rigid, defined geometry of the benzene (B151609) ring combined with the two reactive handles allows for the precise positioning of functional groups in three-dimensional space.

This structural control could be exploited to create:

Enzyme Mimetics: By attaching catalytic groups (e.g., imidazoles to mimic histidine, or thiols to mimic cysteine) to the disulfonyl scaffold, it may be possible to create small molecule catalysts that mimic the active sites of enzymes.

Receptor Mimetics: The scaffold could be used to present two distinct pharmacophores at a fixed distance and orientation, designed to mimic the binding epitope of a natural ligand for a specific receptor.

The development of such systems would involve synthesizing a library of derivatives and screening them for the desired catalytic or binding activity, providing insights into the minimal structural requirements for a specific biological function.

Rational Design Principles for Bioactive Building Blocks Derived from this compound

Rational design involves the strategic selection and modification of a chemical scaffold to optimize its biological activity. The this compound core offers several avenues for rational design.

Structure-Activity Relationship (SAR) Studies: The bifunctional nature of the compound is ideal for SAR studies. One sulfonyl chloride can be reacted with a constant chemical group while the other is reacted with a diverse library of amines. This allows for systematic probing of how different substituents affect biological activity.

Influence of the Nitro Group: The position and number of electron-withdrawing nitro groups on the benzene ring are known to have a profound impact on the biological activity of sulfonamides. Research on related compounds has shown that dinitro-substituted analogs are often more potent than their mono-nitro counterparts. semanticscholar.orgacs.org This suggests that the 5-nitro position on the title compound is a critical determinant of its electronic properties and, consequently, the bioactivity of its derivatives.

Modulating Physicochemical Properties: By choosing appropriate amine coupling partners, properties such as solubility, cell permeability, and metabolic stability can be systematically modulated. For example, incorporating polar groups can increase water solubility, while lipophilic groups can enhance membrane permeability.

The following table summarizes the potential applications of derivatives based on the principles discussed.

| Derivative Type | Potential Application | Rationale |

| Symmetrical Disulfonamides | Multivalent Probes, Protein Dimerizers | Two identical functional groups for simultaneous binding or interaction. |

| Asymmetrical Disulfonamides | Bifunctional Probes, Targeted Therapeutics | Orthogonal functionalities (e.g., reporter + binder). |

| Protein-Dichloride Conjugates | Cross-linked Proteins | Bifunctional reactivity with surface amines (e.g., lysine). |

| Hypoxia-Activated Prodrugs | Targeted Drug Delivery | Nitro group acts as a trigger for drug release in low-oxygen environments. unisi.it |

| Diverse Sulfonamide Libraries | Enzyme Inhibitor Discovery | Sulfonamide is a known pharmacophore; bifunctionality allows for library creation. nih.gov |

Emerging Research Frontiers and Future Perspectives for 5 Nitrobenzene 1,3 Disulfonyl Dichloride

Exploration of Catalytic Applications in Novel Organic Transformations

The unique electronic and structural features of 5-Nitrobenzene-1,3-disulfonyl dichloride make it a compelling candidate for exploration in catalysis. Researchers are investigating its potential to act as a precursor for novel catalysts or as a ligand in transition-metal catalysis. The presence of two sulfonyl chloride groups allows for the facile introduction of various functionalities, which can be tailored to create specific catalytic environments.

One area of interest is the development of organocatalysts derived from this compound. By reacting the sulfonyl chloride moieties with chiral amines or other catalytic motifs, it is possible to generate a library of catalysts for asymmetric synthesis. These catalysts could offer new pathways for the stereoselective formation of complex organic molecules, a critical aspect of pharmaceutical and agrochemical development.

Furthermore, derivatives of this compound are being explored as ligands for metal-based catalysts. The nitro group and the sulfonyl functionalities can coordinate with metal centers, influencing their reactivity and selectivity. This could lead to the development of catalysts with enhanced performance in cross-coupling reactions, hydrogenations, and other important organic transformations. The electron-withdrawing nature of the nitro group can also play a crucial role in modulating the electronic properties of the catalytic system.

Advancements in Sustainable Synthesis and Application Methodologies for its Derivatives

In line with the growing emphasis on green chemistry, researchers are actively seeking more sustainable methods for the synthesis and application of this compound derivatives. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents.

Current research efforts are focused on the development of catalytic systems that can promote the synthesis of its derivatives under milder conditions, with higher atom economy and reduced waste generation. The use of alternative, greener solvents and energy sources, such as microwave or ultrasound irradiation, is also being investigated to minimize the environmental impact of these processes.

Moreover, the design of derivatives with enhanced biodegradability and reduced toxicity is a key aspect of sustainable application methodologies. By carefully selecting the functional groups introduced via the sulfonyl chloride moieties, it is possible to create molecules with a more favorable environmental profile without compromising their desired activity. This is particularly relevant for applications in areas such as agriculture and materials science, where the long-term environmental fate of chemical compounds is a significant concern.

Integration of this compound into Advanced Nanomaterials and Hybrid Systems

The reactivity of the sulfonyl chloride groups in this compound provides a versatile handle for its integration into advanced nanomaterials and hybrid systems. This opens up possibilities for creating new materials with tailored properties and functionalities.

One promising application is the surface functionalization of nanoparticles. By covalently attaching derivatives of this compound to the surface of metallic or metal oxide nanoparticles, it is possible to modify their solubility, stability, and reactivity. For instance, functionalization could be used to create nanoparticle-based sensors or catalysts with enhanced selectivity and efficiency.

In the realm of hybrid materials, this compound can act as a cross-linking agent or a building block for the creation of novel polymers and composites. Its rigid aromatic core and the potential for forming strong covalent bonds through the sulfonyl groups can impart desirable mechanical and thermal properties to the resulting materials. The incorporation of the nitro group can also introduce interesting optical or electronic properties, leading to applications in areas such as optoelectronics and energy storage.

Harnessing its Multi-Reactivity for Expedited One-Pot Syntheses and Process Intensification

For example, a one-pot reaction could involve the sequential or simultaneous reaction of the two sulfonyl chloride groups with different nucleophiles, followed by a transformation of the nitro group. This would allow for the rapid assembly of complex molecular architectures from simple starting materials. The development of such elegant and efficient synthetic methodologies is a key focus of current research.

From an industrial perspective, the use of this compound in continuous flow reactors and other process intensification technologies is a promising avenue. The ability to perform multiple reaction steps in a single, continuous process can lead to significant improvements in safety, efficiency, and scalability. The well-defined reactivity of the sulfonyl chloride groups makes this compound amenable to precise control in such systems.

Interdisciplinary Research Directions and Synergistic Collaborations for Enhanced Functionality and Utility of this compound Derivatives

The full potential of this compound and its derivatives can only be realized through interdisciplinary research and collaboration. The diverse functionalities that can be introduced into the molecule make it relevant to a wide range of scientific fields, from medicinal chemistry and materials science to environmental science and chemical engineering.

For instance, collaboration between synthetic chemists and biologists could lead to the development of novel therapeutic agents or biological probes. The sulfonamide derivatives of this compound are of particular interest due to the prevalence of the sulfonamide functional group in a wide array of drugs.

Similarly, partnerships between materials scientists and engineers could drive the development of new functional materials with applications in electronics, coatings, and advanced manufacturing. The ability to precisely control the chemical and physical properties of polymers and composites derived from this compound is a key advantage in this context.

Future progress will depend on fostering these synergistic collaborations to explore the vast and largely untapped potential of this versatile chemical building block. The convergence of expertise from different disciplines will undoubtedly lead to innovative solutions to some of the most pressing scientific and technological challenges.

Q & A

How can researchers optimize the synthesis of 5-nitrobenzene-1,3-disulfonyl dichloride?

Basic:

The synthesis typically involves sulfonation and nitration steps. A common approach is reacting benzene derivatives with chlorosulfonic acid under controlled conditions. For example, in related disulfonyl dichloride syntheses, stoichiometric ratios (e.g., 2 mol chlorosulfonic acid per mole substrate) and elevated temperatures (≥100°C) are critical to minimize solvent use and maximize yield .

Advanced:

Optimization may involve exploring alternative nitrating agents (e.g., mixed acid systems) or catalysts to reduce side reactions. Mechanistic studies using techniques like in situ FTIR or HPLC can monitor intermediate formation. Evidence from analogous syntheses suggests testing higher temperatures than literature recommendations to accelerate reaction rates while managing exotherms via controlled reagent addition .

What safety protocols are essential when handling this compound?

Basic:

Use enclosed systems or fume hoods to avoid inhalation of vapors. Wear PPE: nitrile gloves, safety goggles, and lab coats. Immediate access to safety showers and eyewash stations is mandatory. Store in a cool, dry place, segregated from bases and amines to prevent unintended reactions .

Advanced:

Conduct a hazard analysis (e.g., HAZOP) for large-scale reactions. Monitor airborne particulates with real-time sensors. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water, which may hydrolyze the compound to toxic gases (e.g., SO2) .

How can researchers address purification challenges for this compound?

Basic:

Recrystallization from non-polar solvents (e.g., dichloromethane/hexane mixtures) is standard. Ensure slow cooling to avoid occluding impurities. Purity is verified via melting point determination (reference: ~64–67°C for analogous sulfonyl chlorides) .

Advanced:

Chromatographic methods (e.g., flash chromatography on silica gel with gradient elution) resolve stubborn impurities. For thermally sensitive batches, use low-temperature crystallization or sublimation under reduced pressure .

What analytical techniques are recommended for characterizing this compound?

Basic:

- NMR : Confirm structure using H and C NMR, focusing on sulfonyl and nitro group signals (e.g., sulfonyl Cl protons appear deshielded).

- FTIR : Validate functional groups (S=O stretching ~1370 cm, NO2 asymmetric stretch ~1520 cm) .

Advanced:

- XRD : Resolve crystal structure to confirm regiochemistry.

- Mass Spectrometry (HRMS) : Detect trace byproducts (e.g., partial hydrolysis to sulfonic acids) .

How is this compound utilized in synthesizing bioactive derivatives?

Basic:

It serves as a precursor for sulfonamides via nucleophilic substitution with amines. For example, reacting with anilines yields sulfonamide derivatives with potential antimicrobial activity .

Advanced:

In multicomponent reactions, it can act as a sulfonylating agent to construct heterocycles (e.g., tetrazoles). Electrochemical methods have been explored to generate isocyanides for click chemistry applications .

How should researchers resolve discrepancies in reported physical properties?

Basic:

Cross-validate data using primary literature and replicate measurements. For example, density values (e.g., 1.834 g/cm³ for analogues) can be confirmed via pycnometry .

Advanced:

Collaborate with computational chemists to predict properties (e.g., boiling points) via group contribution methods or DFT calculations. Experimental validation under standardized conditions (e.g., ASTM procedures) reduces variability .

What reaction mechanisms govern its behavior in nucleophilic substitutions?

Advanced:

The electron-withdrawing nitro and sulfonyl groups activate the benzene ring toward electrophilic attack but deactivate it toward nucleophilic substitution. Mechanistic studies using kinetic isotope effects (KIEs) or Hammett plots can elucidate substituent effects on reactivity .

How does storage condition impact its stability?

Basic:

Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Degradation is accelerated by moisture, leading to sulfonic acid formation .

Advanced:

Conduct accelerated stability studies (40°C/75% RH) to determine shelf life. Monitor degradation via TLC or HPLC, and identify decomposition products using LC-MS .

What strategies mitigate side reactions during sulfonamide synthesis?

Advanced:

- Use excess amine to drive the reaction to completion.

- Add molecular sieves to sequester HCl byproduct, preventing acid-catalyzed side reactions.

- Employ flow chemistry to improve heat and mass transfer, reducing dimerization or over-sulfonation .

How does this compound compare to related disulfonyl dichlorides in reactivity?

Advanced:

The nitro group meta to sulfonyl groups enhances electrophilicity compared to non-nitrated analogues (e.g., benzene-1,3-disulfonyl dichloride). Reactivity can be quantified via competitive kinetics with model nucleophiles (e.g., piperidine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.